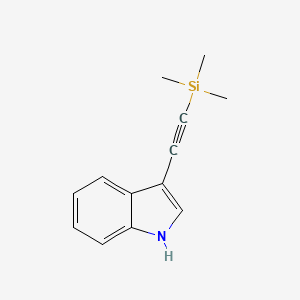

3-(Trimethylsilylethynyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trimethylsilylethynyl)-1H-indole is an organic compound that features an indole core substituted with a trimethylsilylethynyl group at the 3-position. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilylethynyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:

Starting Materials: 3-Iodo-1H-indole and trimethylsilylacetylene.

Catalysts: Palladium(0) and copper(I) iodide.

Solvent: Tetrahydrofuran or dimethylformamide.

Base: Triethylamine or diisopropylethylamine.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 60°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Cycloisomerization and Ring Formation

The trimethylsilylethynyl group participates in cyclization reactions. Ruthenium catalysts, such as [CpRuCl(dppbz)], promote cycloisomerization of alkynylanilides to yield 3-substituted indoles (Scheme 2) . Key features:

-

Mechanism : Formation of a disubstituted vinylidene intermediate via 1,2-carbon migration.

-

Substrate Scope : Electron-withdrawing groups (e.g., esters, ketones) enhance reaction rates.

Table 1 : Selected Cycloisomerization Results

| Substrate | Product | Yield (%) |

|---|---|---|

| 1m (N-Bz) | 3m | 87 |

| 1p (Acetyl) | 3p | 92 |

| 1q (Ester) | 3q | 79 |

Iron-Catalyzed C–H Alkylation

The ethynyl group directs regioselective C–H functionalization. Using Fe(IMes)(η²-styrene)₂ (Cat-1 ), alkylation occurs at the indole C2 position with Markovnikov selectivity (Scheme 3) :

-

Conditions : 2-MeTHF, 80°C, 24 h.

-

Scope : Tolerates cyano, boronic ester, and steroidal substituents.

-

Mechanism : Reversible C–H activation followed by ligand-to-ligand hydrogen transfer (LLHT).

Key Example : Reaction of 3-(trimethylsilylethynyl)-1H-indole (1a ) with styrene (2a ) gives 3a in 80% yield .

sp² C–H Insertion with Electrophilic Reagents

Trimethylsilylethynyl(phenyl)iodonium triflate reacts with phenolates to form 2-aroxybenzo[b]furans via carbene intermediates (Scheme 4) :

-

Pathway : Intramolecular 1,5-sp² C–H insertion followed by cyclization.

-

Outcome : Yields depend on substituent electronic effects, with electron-rich arenes favoring insertion.

Gold-Catalyzed Functionalization

Gold(I) chloride catalyzes the coupling of 3-(trimethylsilylethynyl)-1H-indole with hypervalent iodine reagents (e.g., TIPS-EBX) to form aryl-substituted derivatives (Scheme 5) :

-

Conditions : AuCl (4 mol%), CH₂Cl₂, room temperature.

-

Yield : 74% for 3b (triisopropylsilyl derivative).

Nitration and Electrophilic Substitution

The trimethylsilyl group stabilizes the indole ring during electrophilic attacks. Nitration using HNO₃/H₂SO₄ yields 5- and 6-nitro derivatives (Scheme 6) :

-

Regioselectivity : Electron-withdrawing silyl groups direct nitration to the C5/C6 positions.

-

Chlorosulfonation : Chlorosulfonic acid affords 5-chlorosulfonyl derivatives in high purity .

Knoevenagel Condensation

The aldehyde derivatives of 3-(trimethylsilylethynyl)-1H-indole undergo Knoevenagel reactions with active methylene compounds (e.g., indan-1,3-dione) under acidic conditions (Scheme 7) :

-

Catalyst : HCl or AcOH.

-

Products : α,β-Unsaturated carbonyl derivatives (e.g., 30a-d ).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-(Trimethylsilylethynyl)-1H-indole serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. Its structure allows for various modifications that lead to the formation of indole derivatives, which are vital in drug development. The compound is synthesized primarily through the Sonogashira coupling reaction, which involves the reaction of 1H-indole with trimethylsilylacetylene.

Table 1: Synthesis Pathways of this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | 1H-indole + Trimethylsilylacetylene | This compound | High |

| Oxidation | This compound + Oxidant | Indole-3-carboxylic acid derivatives | Moderate |

| Reduction | This compound + Reductant | 3-(Trimethylsilyl)ethyl-1H-indole | High |

Biological Applications

Pharmacological Properties

Indoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. Research indicates that derivatives of this compound exhibit potential biological activities due to their structural features derived from the indole framework .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives, including those based on this compound. The results demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation in vitro, indicating their potential as therapeutic agents against specific cancer types .

Material Science Applications

Organic Electronics

The thermal stability and good film-forming ability of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its unique electronic properties are attributed to the presence of the trimethylsilyl group, which enhances solubility and stability in various solvents.

Summary of Applications

The applications of this compound can be summarized as follows:

- Chemical Synthesis : Acts as a building block for complex molecules.

- Biological Research : Exhibits antimicrobial and anticancer properties.

- Material Science : Utilized in organic electronics due to its favorable physical properties.

Wirkmechanismus

The mechanism of action of 3-(Trimethylsilylethynyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Ethynyl-1H-indole: Lacks the trimethylsilyl group, making it less stable and less lipophilic.

3-(Trimethylsilyl)ethyl-1H-indole: Contains a saturated ethyl group instead of an alkyne, affecting its reactivity and electronic properties.

1,3,6,8-Tetrakis(trimethylsilylethynyl)pyrene: A polycyclic aromatic compound with multiple trimethylsilylethynyl groups, used in materials science for its unique optical properties.

Uniqueness

3-(Trimethylsilylethynyl)-1H-indole is unique due to the presence of both the indole core and the trimethylsilylethynyl group. This combination imparts specific chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(Trimethylsilylethynyl)-1H-indole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

This compound is characterized by the presence of a trimethylsilylethynyl group attached to an indole core. The indole structure is known for its role in various biological activities, including interactions with biological targets such as enzymes and receptors.

Biological Activity

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and influence cellular pathways. Here are some key aspects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with kinases and other proteins involved in cancer progression .

- Protein-Ligand Interactions : Research indicates that this compound can serve as a model for understanding protein-ligand interactions, crucial for drug design .

- Therapeutic Potential : Due to its structural properties, this compound is being investigated as a prodrug, where it can be metabolized into active pharmaceutical agents within the body .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The trimethylsilylethynyl group allows for covalent interactions with active site residues of enzymes, leading to inhibition and modulation of enzymatic activity .

- Selective Targeting : The compound's design enables selective binding to molecular targets, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Research : In a study investigating dual inhibitors of c-MET kinase, this compound demonstrated significant inhibitory activity against both wild-type and mutant forms of the kinase. This suggests potential applications in targeted cancer therapies .

- Neuropharmacology : Another study explored the compound's effects on neurotransmitter systems, revealing that it could modulate receptor activity associated with mood regulation and cognitive functions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFGLCCVYDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.